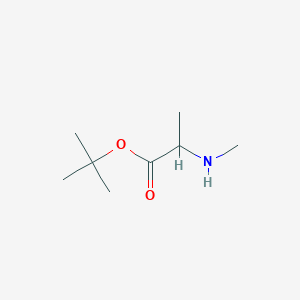

Tert-butyl 2-(methylamino)propanoate

Description

Contextual Significance of N-Methylated α-Amino Acid Derivatives in Organic Chemistry

N-methylated α-amino acid derivatives are a class of unnatural amino acids that have become indispensable tools in organic and medicinal chemistry. The substitution of a methyl group on the nitrogen atom of the amino acid backbone imparts several profound effects on the resulting molecules, especially when incorporated into peptides. This modification can significantly enhance the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases. Furthermore, N-methylation can improve the oral bioavailability and cell membrane permeability of peptide-based drugs, crucial properties for therapeutic efficacy. researchgate.netmdpi.com

From a conformational perspective, the presence of an N-methyl group restricts the rotation around the C-N amide bond, influencing the secondary structure of peptides. nih.gov This conformational constraint can lead to peptides with well-defined three-dimensional structures, which is advantageous for designing molecules with high receptor affinity and selectivity. The introduction of N-methylated residues can modulate the biological activity of a peptide, sometimes converting a receptor agonist into an antagonist or vice versa. nih.gov The strategic incorporation of these modified amino acids allows chemists to fine-tune the pharmacological profiles of bioactive peptides.

Academic Relevance of Tert-butyl 2-(methylamino)propanoate as a Strategic Building Block

This compound, a derivative of N-methylalanine, serves as a key strategic building block for several reasons. The tert-butyl ester functionality provides robust protection for the carboxylic acid group, which is stable under a variety of reaction conditions but can be selectively removed under acidic conditions. This feature is highly compatible with modern peptide synthesis strategies, particularly in solid-phase peptide synthesis (SPPS) where orthogonal protection schemes are essential.

The presence of the N-methyl group makes this compound a precursor for introducing N-methylated alanine (B10760859) residues into peptide chains. Peptides containing N-methylated alanine have been studied for their conformational properties and their ability to influence peptide structure. nih.gov The use of a pre-synthesized building block like this compound simplifies the synthetic process, avoiding the often challenging on-resin N-methylation steps which can sometimes lead to side reactions or incomplete conversions. acs.org

The chirality at the α-carbon is another critical feature. Access to enantiomerically pure forms of this building block is crucial for the synthesis of stereochemically defined peptides and other chiral molecules. The synthesis of such chiral compounds often relies on starting from a chiral pool, such as natural amino acids, or employing asymmetric synthesis or chiral resolution techniques. tcichemicals.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1173397-14-2 biosynth.com |

| Molecular Formula | C₈H₁₇NO₂ biosynth.com |

| Molecular Weight | 159.23 g/mol biosynth.com |

| Synonyms | N-Methyl-L-alanine tert-butyl ester |

Scope and Current Research Trajectories Involving this compound

Current research involving this compound and related N-methylated amino acid esters is largely driven by the demand for more effective and "drug-like" peptide therapeutics. Researchers are exploring the incorporation of this and similar building blocks to create peptidomimetics with enhanced stability, permeability, and specific conformational biases. researchgate.netmdpi.com

One major research trajectory is the development of novel antimicrobial peptides. The substitution with N-methyl amino acids has been shown to modulate the therapeutic properties of antimicrobial peptides and lipopeptides, including enhancing their stability against enzymatic degradation. mdpi.com

Another significant area of investigation is in the design of inhibitors for protein-protein interactions. The conformational constraints imposed by N-methylation can be exploited to create peptides that mimic the binding epitope of a protein, thereby disrupting its interaction with its natural binding partner. Conformational studies of peptides containing N-methylated alanine are being used to design inhibitors for targets such as the Aβ peptide implicated in Alzheimer's disease. nih.gov

Furthermore, the synthesis of complex natural products that contain N-methylated amino acid residues is an active area of research. The availability of versatile building blocks like this compound facilitates the total synthesis of these intricate molecules.

Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of N-methylated amino acid building blocks and their incorporation into a wider range of molecular scaffolds for various therapeutic applications.

Properties

IUPAC Name |

tert-butyl 2-(methylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNKVSNTIKZEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173397-14-2 | |

| Record name | tert-butyl 2-(methylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 2 Methylamino Propanoate

Stereoselective Synthesis of Enantiopure Tert-butyl 2-(methylamino)propanoate

Achieving high enantiopurity is a primary challenge in the synthesis of chiral molecules. For this compound, several strategies have been developed that leverage stereocontrol to favor the formation of a single enantiomer. These methods can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective routes.

Chiral Pool Approaches from Natural Amino Acid Precursors

The chiral pool approach is a highly effective strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.com Naturally occurring α-amino acids, such as L-alanine and D-alanine, are ideal precursors for the synthesis of this compound, as they already contain the required carbon skeleton and a pre-defined stereocenter. baranlab.orgresearchgate.net

The general synthetic sequence involves two key transformations: N-methylation of the primary amine and esterification of the carboxylic acid with a tert-butyl group. The order of these steps can be varied, and appropriate protecting group strategies are necessary to prevent side reactions, such as racemization or over-methylation.

A common route begins with the protection of the amino group of alanine (B10760859), for example, as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) derivative. The protected amino acid can then be N-methylated using a reagent like methyl iodide in the presence of a mild base such as sodium hydride. Subsequent esterification to form the tert-butyl ester can be achieved by reacting the N-methylated amino acid with isobutylene (B52900) in the presence of a strong acid catalyst. Finally, removal of the initial N-protecting group yields the desired enantiopure product. The primary advantage of this method is the direct transfer of chirality from the starting material to the final product. mdpi.com

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful alternative for creating chiral centers from prochiral substrates. nih.gov In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. A prominent strategy for the synthesis of this compound via this method is the asymmetric reductive amination of tert-butyl pyruvate (B1213749).

In this process, tert-butyl pyruvate reacts with methylamine (B109427) to form an intermediate imine. This imine is then hydrogenated in the presence of a chiral transition metal catalyst, typically based on rhodium, iridium, or ruthenium, complexed with a chiral phosphine (B1218219) ligand. The catalyst creates a chiral environment that forces the hydrogenation to occur preferentially on one face of the imine, leading to the formation of one enantiomer of the product in excess. The efficiency of this process is highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions. nih.gov

Table 1: Representative Data for Asymmetric Reductive Amination

| Catalyst Precursor | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol (B129727) | 25 | 95 | 92 |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Toluene | 40 | 98 | 89 |

Note: The data in this table is illustrative and represents typical results for this type of reaction.

Diastereoselective Synthetic Routes to this compound

Diastereoselective synthesis involves the use of a chiral auxiliary to control the formation of a new stereocenter. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

A highly effective method for the synthesis of α-amino esters involves the use of N-tert-butanesulfinyl imines. researchgate.net This strategy can be adapted for this compound. The synthesis would begin with the condensation of a chiral tert-butanesulfinamide with tert-butyl glyoxylate (B1226380) to form an N-sulfinyl iminoester. The subsequent nucleophilic addition of a methyl group (e.g., using a Grignard reagent like methylmagnesium bromide) to the imine carbon proceeds with high diastereoselectivity. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face. researchgate.net

After the addition reaction, the resulting sulfinamide is cleaved under mild acidic conditions to reveal the free secondary amine, yielding the enantiomerically enriched this compound. The stereochemical outcome (R or S) is dependent on the configuration of the starting tert-butanesulfinamide.

Novel and Sustainable Synthetic Pathways for this compound

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing more sustainable and efficient processes. This includes the use of biocatalysis and advanced reactor technologies like flow chemistry. vapourtec.com

Enzymatic Synthesis Methodologies

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. vapourtec.com For the synthesis of enantiopure this compound, two primary enzymatic strategies are applicable: kinetic resolution and direct asymmetric synthesis.

Kinetic Resolution: This method starts with a racemic mixture of the target compound. A lipase (B570770) or protease enzyme is used to selectively catalyze the hydrolysis of one enantiomer of the tert-butyl ester back to the carboxylic acid, leaving the other enantiomer unreacted. For example, a lipase like Candida antarctica lipase B (CALB) could be employed in an aqueous-organic biphasic system to selectively hydrolyze (R)-Tert-butyl 2-(methylamino)propanoate, allowing for the isolation of the unreacted (S)-enantiomer with high enantiomeric purity. The success of the resolution depends on the enzyme's enantioselectivity (E-value).

Asymmetric Synthesis: A more direct approach involves the enzyme-catalyzed esterification of N-methylalanine with tert-butanol (B103910) or a related tert-butyl donor. Immobilized lipases are often used in non-aqueous solvents to drive the reaction equilibrium towards ester formation. This approach can directly generate the desired enantiomerically pure ester from a prochiral or racemic starting material.

Table 2: Hypothetical Comparison of Enzymatic Kinetic Resolution Methods

| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee %) of Remaining Ester | Conversion (%) |

|---|---|---|---|---|

| Lipase from Candida antarctica (CALB) | Racemic this compound | Hydrolysis | >99 | 50 |

| Protease from Bacillus licheniformis | Racemic this compound | Hydrolysis | 98 | 52 |

Note: The data in this table is illustrative of typical outcomes in enzymatic resolutions.

Applications of Flow Chemistry in its Production

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. researchgate.netnoelresearchgroup.com The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single, automated sequence. dokumen.pub

The synthesis of this compound can benefit from this technology. For instance, the N-methylation step, which may use hazardous reagents like methyl iodide, can be performed more safely in a microreactor. The small reactor volume minimizes the amount of hazardous material present at any given time. Furthermore, the precise temperature control afforded by flow reactors can suppress the formation of over-methylated byproducts, leading to higher product purity. A continuous process could involve pumping a solution of a precursor, such as tert-butyl alaninate, through a heated reactor coil while simultaneously introducing the methylating agent, followed by in-line purification to isolate the final product. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for N-Methylation

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6 hours | 15 minutes |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Yield of Monomethylated Product | 85% | 94% |

| Yield of Dimethylated Byproduct | 10% | <2% |

Note: This table presents a conceptual comparison highlighting the potential advantages of a flow process.

Optimization of Reaction Conditions for Enhanced Stereocontrol and Yield in this compound Synthesis

The successful synthesis of enantiomerically pure this compound hinges on the careful optimization of various reaction parameters. Factors such as the choice of catalyst, solvent, temperature, and reactants play a crucial role in maximizing both the chemical yield and the stereochemical purity of the final product. Advanced methodologies like catalytic asymmetric synthesis, including direct N-alkylation and reductive amination, offer powerful tools to achieve these goals.

Detailed research into analogous systems provides valuable insights into the conditions that would be optimal for the synthesis of this compound. For instance, the direct, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been shown to be a highly efficient and atom-economical method that proceeds with excellent retention of stereochemistry. In this approach, a ruthenium catalyst facilitates the borrowing hydrogen mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amino ester.

The optimization of such a process for the synthesis of this compound from Tert-butyl 2-aminopropanoate and methanol would involve screening various ruthenium catalysts, solvents, and temperatures. Research on similar transformations has demonstrated the effectiveness of specific ruthenium complexes and the importance of additives in enhancing reactivity and selectivity.

Table 1: Optimization of Reaction Conditions for the N-alkylation of an α-Amino Acid Ester with an Alcohol (Analogous System)

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | Ru-complex A (0.5) | Toluene | 120 | 18 | >99 | 55 |

| 2 | Ru-complex A (0.5) | Dioxane | 120 | 18 | 85 | 70 |

| 3 | Ru-complex B (0.5) | Toluene | 100 | 24 | 95 | 80 |

| 4 | Ru-complex B (1.0) | THF | 90 | 18 | >99 | 92 |

| 5 | Ru-complex B (1.0) + Additive | THF | 90 | 12 | >99 | >98 |

This table is based on data from analogous N-alkylation reactions of α-amino acid esters and serves as a model for the optimization of this compound synthesis.

The data illustrates that the choice of catalyst (Ru-complex A vs. Ru-complex B) and solvent significantly impacts both the conversion of the starting material and the selectivity for the desired mono-N-alkylated product. Furthermore, the addition of specific additives can dramatically improve selectivity and reduce reaction times. For the synthesis of this compound, a similar systematic screening would be essential to identify the optimal conditions.

Another powerful strategy for the synthesis of N-methylated amino esters is catalytic asymmetric amination. For example, molybdenum-catalyzed asymmetric amination of α-hydroxy esters has been developed for the synthesis of α-amino esters. In a hypothetical application to a precursor of this compound, the choice of the ester group has been shown to be critical for achieving high enantioselectivity.

Table 2: Influence of Ester Group on Enantioselectivity in a Molybdenum-Catalyzed Asymmetric Amination (Analogous System)

| Entry | Ester Group | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl | 75 | 92 |

| 2 | Ethyl | 80 | 88 |

| 3 | Isopropyl | 82 | 95 |

| 4 | Benzyl | 85 | 96 |

| 5 | Tert-butyl | 88 | 97 |

This table is adapted from research on analogous molybdenum-catalyzed asymmetric aminations and highlights the potential influence of the tert-butyl ester group on stereocontrol.

The findings in this analogous system suggest that the sterically bulky tert-butyl group can play a beneficial role in enhancing enantioselectivity in such catalytic processes. This underscores the importance of the specific substrate structure in achieving high stereocontrol.

In the context of reductive amination of a keto-ester precursor, such as tert-butyl pyruvate, with methylamine, the choice of reducing agent and reaction conditions is critical to minimize side reactions and maximize stereoselectivity when a chiral catalyst is employed. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. The optimization would involve evaluating these reagents in various solvents and at different temperatures to achieve the desired balance of reactivity and selectivity.

Ultimately, the successful, high-yield, and stereocontrolled synthesis of this compound relies on a systematic and detailed investigation of these reaction parameters within the framework of advanced synthetic methodologies. The data from analogous systems provides a strong starting point for developing a robust and efficient synthetic route.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Methylamino Propanoate

Reaction Pathways Involving the Secondary Amine Functionality of Tert-butyl 2-(methylamino)propanoate

The secondary amine in this compound is a nucleophilic center and can participate in a variety of reactions, including N-alkylation, N-acylation, and sulfonylation.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. These reactions typically proceed via an S(_N)2 mechanism. The choice of base and solvent is crucial to deprotonate the amine or to neutralize the acid formed during the reaction. For instance, N-methylation of N-tosyl amino acid esters has been achieved using methyl iodide in the presence of a base like sodium hydroxide (B78521). monash.edu Similarly, iridium and ruthenium complexes have been shown to catalyze the N-alkylation of amines with alcohols. nih.gov

N-Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and activated esters to form amides. This reaction is fundamental in peptide synthesis. The reaction of an ester with an amine, known as aminolysis, proceeds through a nucleophilic acyl substitution mechanism. echemi.comchemistrysteps.com The reaction is often catalyzed by acids or bases.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. N-tosyl protection, for example, is a common strategy in the synthesis of N-methyl amino acids. monash.edu

Illustrative conditions for these transformations, based on reactions with similar substrates, are presented in the table below.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Typical Product |

| N-Alkylation | Methyl Iodide | Sodium Hydride | Tetrahydrofuran (THF) | N,N-dimethylamino acid ester |

| N-Acylation | Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | N-acetyl-N-methylamino acid ester |

| Sulfonylation | Tosyl Chloride | Pyridine | Dichloromethane (DCM) | N-tosyl-N-methylamino acid ester |

| Note: This table presents hypothetical reaction conditions for this compound based on established procedures for analogous compounds. |

Reactivity Profile and Transformations of the Tert-butyl Ester Moiety

The tert-butyl ester group is known for its stability under basic conditions and its susceptibility to cleavage under acidic conditions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the resulting tert-butyl cation makes this process facile. rsc.org Basic hydrolysis is also possible but generally requires more forcing conditions compared to methyl or ethyl esters. Enzymatic hydrolysis of tert-butyl esters using specific lipases and esterases has also been reported, offering a mild alternative for deprotection. google.com

Transesterification: this compound can undergo transesterification in the presence of an alcohol and an acid or base catalyst. wikipedia.org This reaction involves the exchange of the tert-butyl group for another alkyl group from the alcohol. Boron trifluoride etherate is an effective catalyst for the transesterification of tert-butyl esters.

Conversion to other functional groups: The tert-butyl ester can be converted to an acid chloride using reagents like thionyl chloride. organic-chemistry.org

Mechanistic Studies of Protecting Group Interconversions Utilizing this compound

While specific mechanistic studies on this compound are not available, the interconversion of protecting groups on analogous N-methylamino acids is well-documented. The tert-butyl ester can be selectively cleaved in the presence of other acid-labile protecting groups, such as the N-Boc (tert-butoxycarbonyl) group, by careful choice of reagents and conditions. For example, the CeCl(_3)(\cdot)7H(_2)O-NaI system has been used for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org Conversely, methods exist for the selective deprotection of the N-Boc group while leaving the tert-butyl ester intact. researchgate.net

The mechanism of acid-catalyzed deprotection of a tert-butyl ester involves the formation of a stable tert-butyl carbocation, which is then typically quenched by a nucleophile or undergoes elimination to form isobutylene (B52900).

Kinetic Studies of Key Reactions Involving this compound as a Substrate

Specific kinetic data for reactions involving this compound are not readily found in the literature. However, kinetic studies on the hydrolysis of other tert-butyl esters and the aminolysis of esters provide insight into the expected reaction rates.

The hydrolysis of tert-butyl formate (B1220265) has been studied in detail, showing that the reaction rate is pH-dependent, with contributions from acid-catalyzed, neutral, and base-catalyzed pathways. rsc.org The aminolysis of esters is generally found to be first order in both the ester and the amine. acs.org The rate is influenced by the steric hindrance of both the ester and the amine, as well as the solvent and temperature. echemi.com For this compound, the steric bulk of the tert-butyl group would be expected to decrease the rate of nucleophilic attack at the carbonyl carbon compared to less hindered esters.

The following table summarizes kinetic parameters for the hydrolysis of a model tert-butyl ester.

| Reaction | Rate Constant (at 25 °C) | Activation Energy (Ea) |

| Acid-Catalyzed Hydrolysis | k(_H) (\approx) 10 Ms | (\approx) 60-70 kJ/mol |

| Neutral Hydrolysis | k(_N) (\approx) 10 s | (\approx) 80-90 kJ/mol |

| Base-Catalyzed Hydrolysis | k(_B) (\approx) 10 Ms | (\approx) 50-60 kJ/mol |

| Note: This table provides approximate kinetic data based on the hydrolysis of analogous tert-butyl esters and is for illustrative purposes only. |

Strategic Applications of Tert Butyl 2 Methylamino Propanoate in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of tert-butyl 2-(methylamino)propanoate makes it an excellent starting material for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This control over three-dimensional arrangement is crucial in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities.

Synthesis of Chiral Nitrogen-Containing Heterocycles

Chiral nitrogen-containing heterocycles are prevalent scaffolds in a vast array of pharmaceuticals and natural products. This compound serves as a key precursor for the synthesis of various heterocyclic systems, such as pyrrolidines and piperidines, with high stereochemical purity.

For instance, the synthesis of highly substituted chiral pyrrolidines can be achieved through multi-step reaction sequences starting from this amino acid derivative. One common strategy involves the N-alkylation of this compound, followed by intramolecular cyclization reactions. The stereocenter present in the starting material directs the formation of new stereocenters during the cyclization process, leading to the desired diastereomer of the pyrrolidine (B122466) ring. While specific examples directly employing this compound are not extensively documented in readily available literature, the principles of using chiral amino acid derivatives for this purpose are well-established. The general synthetic approach is outlined below:

| Step | Reaction | Purpose |

| 1 | N-Alkylation | Introduction of a side chain containing a reactive group for cyclization. |

| 2 | Intramolecular Cyclization | Formation of the pyrrolidine or piperidine (B6355638) ring. |

| 3 | Further Functionalization | Modification of the heterocyclic core to achieve the target molecule. |

Applications in the Construction of Defined Stereogenic Centers

The construction of molecules with multiple, well-defined stereogenic centers is a central challenge in organic synthesis. This compound can be utilized in diastereoselective reactions to create new stereocenters with a high degree of control.

One area of application is in the synthesis of molecules with quaternary stereocenters, which are carbon atoms bonded to four different non-hydrogen substituents. These motifs are particularly challenging to construct enantioselectively. Methodologies such as palladium-catalyzed asymmetric allylic alkylation can be employed, where a derivative of this compound could potentially serve as a chiral nucleophile. The steric bulk of the tert-butyl ester and the directing effect of the N-methyl group can influence the facial selectivity of the reaction, leading to the preferential formation of one enantiomer. Although direct examples with this specific compound are sparse in the literature, the underlying principles of using chiral building blocks in such transformations are a cornerstone of modern asymmetric synthesis. nih.govnih.gov

Utilization in Peptide Synthesis Methodologies

Peptides, chains of amino acids, are of immense interest in drug discovery and development. The incorporation of non-natural or modified amino acids, such as N-methylated amino acids, can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability and cell permeability. nih.gov

Incorporation of N-Methylated Alanine (B10760859) Residues in Peptide Chains

N-methylated amino acids, particularly N-methylated alanine (N-Me-Ala), are important for introducing conformational constraints and improving the pharmacokinetic profile of peptides. nih.gov this compound is a direct precursor to the protected form of N-methyl-alanine required for peptide synthesis.

The synthesis of the key building block, Fmoc-N-Me-Ala-OH, can be accomplished from this compound through a two-step process:

Fmoc Protection: The secondary amine of this compound is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard protecting group in solid-phase peptide synthesis. chemicalbook.com

Ester Hydrolysis: The tert-butyl ester is cleaved under acidic conditions to yield the free carboxylic acid, resulting in Fmoc-N-Me-Ala-OH.

This building block is then ready for incorporation into a growing peptide chain using standard peptide coupling protocols.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. researchgate.netnih.gov In SPPS, the peptide is assembled step-by-step on a solid support (resin). The availability of high-purity Fmoc-N-Me-Ala-OH, derived from this compound, is crucial for the successful incorporation of N-methylated alanine residues into peptides using the Fmoc/tBu strategy. rsc.orgub.edu

The general cycle for incorporating Fmoc-N-Me-Ala-OH in SPPS is as follows:

| Step | Procedure | Reagents |

| 1 | Fmoc Deprotection | Piperidine in DMF |

| 2 | Washing | DMF |

| 3 | Coupling | Fmoc-N-Me-Ala-OH, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIEA) |

| 4 | Washing | DMF |

The steric hindrance of the N-methyl group can sometimes make the coupling reaction more challenging compared to natural amino acids. Therefore, optimized coupling conditions and potent activating reagents are often required. nih.gov

Applications in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for specific coupling strategies. In solution-phase synthesis, protected amino acid derivatives are coupled in a suitable solvent, and the resulting dipeptide is isolated and purified before the next coupling step.

This compound, after appropriate N-terminal protection (e.g., with Boc or Cbz groups), can be used directly in solution-phase peptide synthesis to form dipeptides containing an N-methylated alanine residue at the C-terminus. The tert-butyl ester provides protection for the C-terminal carboxylic acid during the coupling reaction and can be selectively removed later in the synthesis. researchgate.net The synthesis of dipeptides in solution is a fundamental step in the construction of larger peptide fragments. nih.gov

As an Intermediate in the Synthesis of Complex Organic Molecules

The incorporation of N-methylated amino acids is a common motif in many biologically active molecules, conferring properties such as increased metabolic stability and conformational rigidity. This compound serves as a readily available source for the N-methylalanine fragment, protected in a manner that is compatible with a wide range of reaction conditions.

Total Synthesis of Natural Products Incorporating this compound Substructures

While direct incorporation of the complete this compound molecule in a single step during the total synthesis of a natural product is not extensively documented, its structural motif, N-methylalanine, is a key component of numerous natural products. The tert-butyl ester serves as a valuable protecting group for the carboxylic acid functionality of N-methylalanine during synthetic sequences. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions.

One notable class of natural products featuring the N-methylalanine substructure is the depsipeptides, which are characterized by the presence of both amide and ester bonds in their cyclic structure. The synthesis of these complex molecules often involves the careful coupling of amino acid and hydroxy acid precursors. The use of N-methyl-L-alanine t-butyl ester hydrochloride allows for the selective formation of peptide bonds without interference from the carboxylic acid group.

| Natural Product Class | Role of N-methylalanine Substructure | Synthetic Strategy Involving Protected N-methylalanine |

| Depsipeptides | Contributes to conformational rigidity and biological activity. | Stepwise solid-phase or solution-phase peptide synthesis utilizing N-terminally protected N-methylalanine with a C-terminal tert-butyl ester. |

| Macrocyclic Peptides | Influences receptor binding and cell permeability. | Chemoenzymatic synthesis or solid-phase peptide synthesis (SPPS) where N-methylalanine is incorporated as a tert-butyl ester to be deprotected in later stages. |

Preparation of Designed Molecular Scaffolds and Chemical Probes

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and chemical biology, providing frameworks for the generation of diverse compound libraries. This compound is an attractive starting material for the synthesis of various heterocyclic scaffolds.

For instance, the benzodiazepine (B76468) scaffold, a privileged structure in drug discovery, can be accessed through multi-component reactions. nih.govub.edu While not a direct reactant, the N-methylalanine core from this compound can be incorporated into precursors for the synthesis of 1,4-benzodiazepine (B1214927) derivatives. nih.gov The tert-butyl ester allows for controlled transformations at other parts of the molecule before its conversion to a carboxylic acid for subsequent cyclization reactions.

Furthermore, the secondary amine of this compound can be functionalized to introduce reporter groups, such as fluorophores, making it a useful building block for the synthesis of chemical probes. These probes are instrumental in studying biological processes and for high-throughput screening.

| Scaffold/Probe Type | Synthetic Utility of this compound | Key Reaction Type |

| Benzodiazepine Scaffolds | Provides the N-methylated chiral center in the diazepine (B8756704) ring. | Multi-component reactions followed by deprotection and cyclization. |

| Constrained Peptides | Used to introduce conformational constraints, enhancing biological activity and stability. | Solid-phase peptide synthesis (SPPS) and subsequent cyclization. nih.gov |

| Fluorescent Probes | Serves as a linker to which a fluorophore can be attached via the secondary amine. | N-alkylation or acylation of the methylamino group. |

Application in the Synthesis of Pharmaceutical Precursors and Advanced Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The N-methylalanine moiety is present in a number of antiviral drugs, particularly HIV protease inhibitors.

A significant application is in the synthesis of key intermediates for drugs like Ritonavir and Lopinavir. google.com The synthesis of the core structure of these inhibitors often involves the coupling of complex fragments. The use of protected amino acid derivatives, such as those derived from this compound, is essential to control the stereochemistry and ensure high yields in these multi-step synthetic pathways. google.com

The general synthetic approach involves the use of N-protected N-methylalanine, where the carboxylic acid is masked as a tert-butyl ester. This allows for the formation of amide bonds with other parts of the target molecule. The tert-butyl group can then be removed under acidic conditions to reveal the carboxylic acid for further transformations or to yield the final API.

| Pharmaceutical Precursor/Intermediate | Role of this compound Derivative | Therapeutic Area |

| Intermediate for Ritonavir | Provides the N-methylvaline fragment after modification. | Antiviral (HIV) |

| Intermediate for Lopinavir | Forms a part of the core amino acid backbone. | Antiviral (HIV) |

| Constrained Peptide Therapeutics | Introduces N-methylation to improve pharmacokinetic properties. | Various (e.g., Oncology, Metabolic Diseases) |

This compound is a versatile and valuable building block in modern organic synthesis. Its utility stems from the presence of a protected carboxylic acid and a reactive secondary amine within a chiral framework. While its direct and complete incorporation into the final structure of a natural product is less common, its role as a precursor for the N-methylalanine motif is critical in the synthesis of a wide range of complex and biologically important molecules, including natural products, designed molecular scaffolds, chemical probes, and crucial pharmaceutical intermediates. The strategic use of the tert-butyl ester as a protecting group allows for controlled and efficient synthetic routes to these valuable compounds.

Stereochemical Control and Purity Assessment in Reactions Involving Tert Butyl 2 Methylamino Propanoate

Methodologies for Enantiomeric Purity Determination of Tert-butyl 2-(methylamino)propanoate and its Derivatives

The accurate determination of the enantiomeric excess (e.e.) of this compound is essential to ensure the stereochemical fidelity of synthetic pathways. Several analytical techniques are routinely employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of amino acid derivatives. yakhak.orgresearchgate.netsigmaaldrich.commdpi.com For this compound and its derivatives, the choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation. yakhak.orgresearchgate.net

A typical approach involves the use of normal-phase chromatography with a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol). yakhak.orgmdpi.com The addition of small amounts of an acidic or basic additive can further improve the peak shape and resolution.

Table 1: Illustrative Chiral HPLC Conditions for the Analysis of N-Methylated Amino Acid Esters

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90:10, v/v) | 1.0 | UV (220 nm) | yakhak.org |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85:15, v/v) | 0.8 | UV (230 nm) | researchgate.net |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | n-Hexane/2-Propanol/Trifluoroacetic Acid (95:5:0.1, v/v/v) | 1.2 | UV (225 nm) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers another robust method for determining enantiomeric purity. nih.govmdpi.comunipi.itacs.org Chiral solvating agents are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte, resulting in the splitting of NMR signals for the respective enantiomers. nih.govunipi.itacs.org The integration of these distinct signals allows for the quantification of the enantiomeric ratio.

For this compound, which possesses a secondary amine and an ester functional group, various types of CSAs can be employed. These agents often contain aromatic rings to facilitate π-π stacking interactions and hydrogen bond donors/acceptors to interact with the functional groups of the analyte. nih.govunipi.it The choice of solvent is also critical, as it can influence the strength of the diastereomeric interactions.

Table 2: Examples of Chiral Solvating Agents for NMR Analysis of Amino Acid Derivatives

| Chiral Solvating Agent (CSA) | Analyte Functional Group | Typical Solvent | Observed NMR Nucleus | Reference |

|---|---|---|---|---|

| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Amine, Ester | CDCl₃ | ¹H, ¹⁹F | nih.gov |

| (S)-1,1'-Bi-2-naphthol (BINOL) | Amine | C₆D₆ | ¹H | unipi.it |

| Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] | Ester | CDCl₃ | ¹H | acs.org |

Analysis of Diastereomeric Ratios in Synthetic Intermediates Derived from this compound

When a chiral molecule like this compound is reacted with another chiral molecule or in a diastereoselective reaction, the resulting products can be diastereomers. The analysis of the diastereomeric ratio (d.r.) of these synthetic intermediates is crucial for assessing the stereoselectivity of the reaction. NMR spectroscopy is a primary tool for this analysis, as diastereomers are distinct chemical entities with different NMR spectra.

For instance, in peptide synthesis, the coupling of an enantiomerically pure N-protected amino acid to this compound can lead to the formation of a dipeptide with two chiral centers. The resulting diastereomers will exhibit distinct signals in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons near the newly formed amide bond and the adjacent chiral centers. The integration of these signals provides a direct measure of the diastereomeric ratio. nih.gov

The degree of diastereoselectivity in such coupling reactions can be influenced by various factors, including the nature of the coupling reagents, the solvent, the temperature, and the specific amino acid residues involved. peptide.comnih.gov

Table 3: Hypothetical Diastereomeric Ratios in a Peptide Coupling Reaction Involving (R)-Tert-butyl 2-(methylamino)propanoate

| N-Protected Amino Acid | Coupling Reagent | Solvent | Diastereomeric Ratio (R,S) : (R,R) | Reference |

|---|---|---|---|---|

| (S)-Boc-Phenylalanine | HBTU/HOBt | DMF | 95 : 5 | nih.gov |

| (R)-Boc-Phenylalanine | HBTU/HOBt | DMF | 8 : 92 | nih.gov |

| (S)-Boc-Valine | HATU | CH₂Cl₂ | 98 : 2 | peptide.com |

Note: This table presents hypothetical data based on typical diastereoselectivities observed in peptide coupling reactions for illustrative purposes.

Influence of Stereochemistry of this compound on Subsequent Reaction Outcomes

The absolute configuration of the stereocenter in this compound exerts a significant influence on the stereochemical outcome of subsequent reactions. This is a fundamental principle of asymmetric synthesis, where the chirality of a starting material directs the formation of a specific stereoisomer of the product.

In diastereoselective reactions, the existing stereocenter of this compound can control the formation of a new stereocenter. For example, in the alkylation of an enolate derived from a peptide containing this compound, the tert-butyl group and the N-methyl group can create a chiral environment that directs the approach of the electrophile from a specific face, leading to a preponderance of one diastereomer.

The stereochemistry of N-methylated amino acids can also impact the conformational preferences of peptides. The presence of the N-methyl group can restrict the rotation around the peptide bond, influencing the secondary structure and, consequently, the biological activity of the peptide. nih.govresearchgate.net Furthermore, the stereochemical arrangement at the α-carbon of the N-methylated residue can affect the efficiency and stereochemical integrity of subsequent peptide coupling steps, with mismatched combinations of stereoisomers sometimes leading to lower yields or increased racemization. peptide.com

Table 4: Influence of Stereochemistry on the Outcome of a Diastereoselective Aldol Reaction

| Stereochemistry of this compound Derivative | Aldehyde | Major Diastereomer Formed | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| (R)-enolate | Benzaldehyde | (2R, 3S) | 92 : 8 | 85 |

| (S)-enolate | Benzaldehyde | (2S, 3R) | 91 : 9 | 83 |

| (R)-enolate | Isobutyraldehyde | (2R, 3R) | 88 : 12 | 79 |

Note: This table presents hypothetical data to illustrate the directing effect of the stereocenter in a diastereoselective reaction.

Advanced Analytical Techniques for Structural and Stereochemical Characterization of Tert Butyl 2 Methylamino Propanoate

Spectroscopic Methods for Elucidating the Structure of Tert-butyl 2-(methylamino)propanoate and its Derivatives

Spectroscopy is a cornerstone for the molecular-level investigation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and relative number of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. A large singlet appears for the nine equivalent protons of the tert-butyl group. The N-methyl group also produces a singlet, while the alanine (B10760859) backbone gives rise to a doublet for the C-methyl group and a quartet for the alpha-proton, due to spin-spin coupling. The N-H proton typically appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The carbonyl carbon of the ester is characteristically found far downfield. The quaternary and methyl carbons of the tert-butyl group are readily identified, as are the carbons of the N-methyl and alanine portions of the molecule.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -C(CH₃)₃ | ~1.45 | Singlet (s) | -C(CH₃)₃ | ~80-82 |

| -CH(CH₃) | ~1.30 | Doublet (d) | -C(CH₃)₃ | ~28 |

| N-CH₃ | ~2.40 | Singlet (s) | -CH(CH₃) | ~15-17 |

| -CH(CH₃) | ~3.70 | Quartet (q) | N-CH₃ | ~31-33 |

| N-H | Variable (broad s) | - | -CH(CH₃) | ~57-59 |

| - | - | - | C=O | ~172-174 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (molar mass 159.23 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at an m/z of approximately 160.13. uni.lu

Harder ionization techniques like Electron Ionization (EI) induce characteristic fragmentation. Key fragmentation pathways for this molecule include:

Loss of isobutylene (B52900): A characteristic rearrangement of tert-butyl esters results in the loss of isobutylene (C₄H₈, 56 Da), yielding an ion corresponding to the protonated N-methylalanine at m/z 104.

Loss of a tert-butyl radical: Cleavage of the ester C-O bond can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to the formation of an acylium ion at m/z 102.

Formation of the tert-butyl cation: The highly stable tert-butyl cation (m/z 57) is often a prominent peak in the mass spectra of tert-butyl-containing compounds.

Amine fragmentation: Cleavage adjacent to the nitrogen atom can produce an iminium ion [CH₃NH=CHCH₃]⁺ at m/z 58, a fragment also seen in the mass spectrum of N-methylalanine. sci-hub.sejournals.co.za

| m/z | Assignment | Fragmentation Pathway |

|---|---|---|

| 160 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 159 | [M]⁺• | Molecular ion (EI) |

| 102 | [M - •C(CH₃)₃]⁺ | Loss of tert-butyl radical |

| 58 | [CH₃NHCHCH₃]⁺ | Cleavage of Cα-C(O) bond |

| 57 | [C(CH₃)₃]⁺ | Formation of tert-butyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |

| C-H stretch | Alkyl (sp³) | 2850 - 3000 | Strong |

| C=O stretch | Ester | 1735 - 1750 | Strong, Sharp |

| N-H bend | Secondary Amine | 1550 - 1650 | Variable |

| C-O stretch | Ester | 1150 - 1250 | Strong |

Chromatographic Techniques for Purity and Isomeric Analysis of this compound

Chromatography is indispensable for assessing the purity of this compound and for separating its stereoisomers. Both gas and liquid chromatography are routinely applied.

Purity Analysis

Gas Chromatography (GC): Due to its volatility, the compound is well-suited for GC analysis, typically using a flame ionization detector (FID) for quantification. A capillary column with a moderately polar or non-polar stationary phase (e.g., HP-5MS) can be used to separate the target compound from synthesis starting materials, byproducts, or residual solvents. sci-hub.se

High-Performance Liquid Chromatography (HPLC): Purity can also be effectively determined using reverse-phase HPLC (RP-HPLC). A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer or modifier like formic acid, allows for excellent separation of the compound from non-volatile impurities. sielc.com Detection is commonly achieved with a UV detector (if the compound has a chromophore or is derivatized) or, more universally, a mass spectrometer (LC-MS).

Isomeric (Chiral) Analysis

Since this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers (R and S forms). Distinguishing and quantifying these enantiomers requires chiral chromatography.

Chiral HPLC: This is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. CSPs based on cyclodextrins, cyclofructans, or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are effective for separating amino acid derivatives. sigmaaldrich.com The separation can be performed under normal-phase (e.g., hexane/isopropanol) or reverse-phase conditions, depending on the specific column used. sigmaaldrich.comresearchgate.net This analysis is critical for confirming the enantiomeric purity of a stereospecific synthesis.

| Technique | Purpose | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|---|

| GC | Purity | 5% Phenyl Polysiloxane (e.g., HP-5MS) | Helium | FID |

| RP-HPLC | Purity | Octadecyl Silane (C18) | Acetonitrile / Water Gradient | MS, UV |

| Chiral HPLC | Enantiomeric Separation | Derivatized Cyclofructan (e.g., LARIHC CF6-P) | Methanol (B129727)/Acetonitrile/Acid/Base | UV, MS |

X-ray Crystallography Studies of Crystalline Derivatives of this compound

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and absolute stereochemistry. However, this technique requires a well-ordered single crystal. This compound, being a low-melting solid or oil, is not readily crystallizable in its free base form.

To overcome this limitation, a common strategy is to prepare a crystalline derivative. The secondary amine group can be protonated with an acid to form a salt, such as a hydrochloride or hydrobromide salt, which often exhibits significantly higher crystallinity. uni.lu The synthesis of N-(tert-butoxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide, a related amino acid derivative, has been shown to yield crystals suitable for single-crystal X-ray analysis. nih.gov Similarly, studies on N-acyl-L-alanine esters have utilized powder X-ray diffraction to understand structural aspects in the solid state. researchgate.net

Should a suitable single crystal of a derivative be obtained, the resulting crystallographic data would provide an unambiguous three-dimensional model of the molecule. For a chirally pure sample, the analysis can determine the absolute configuration (R or S) through the measurement of anomalous dispersion effects, thereby confirming the stereochemical outcome of an asymmetric synthesis.

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The description of the crystal's symmetry. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | Definitive measurement of all intramolecular distances and angles. |

| Absolute Stereochemistry | Unambiguous assignment of the R/S configuration at the chiral center. |

Theoretical and Computational Studies of Tert Butyl 2 Methylamino Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Tert-butyl 2-(methylamino)propanoate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of this compound. These calculations provide detailed information about the molecule's orbitals, charge distribution, and various reactivity descriptors.

Studies on analogous N-methylated amino acid derivatives have shown that N-methylation significantly influences the electronic properties of these molecules. nih.gov For this compound, it is expected that the presence of the methyl group on the nitrogen atom will lead to a higher energy Highest Occupied Molecular Orbital (HOMO) compared to its non-methylated counterpart. nih.gov A higher HOMO energy suggests that the molecule is more willing to donate electrons, indicating increased nucleophilicity. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) energy is also affected, and the HOMO-LUMO energy gap is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution among the atoms. In similar N-methylated compounds, the nitrogen and carbonyl carbon atoms often exhibit specific charge characteristics that influence their reactivity. nih.gov

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Systems

| Property | Predicted Value/Trend | Significance |

| HOMO Energy | Higher (less negative) | Increased nucleophilicity and electron-donating ability. nih.gov |

| LUMO Energy | Lowered | Increased electrophilicity and electron-accepting ability. |

| HOMO-LUMO Gap | Decreased | Higher chemical reactivity and lower kinetic stability. nih.gov |

| Dipole Moment | Increased | Enhanced polarity, affecting solubility and intermolecular interactions. nih.gov |

| Natural Atomic Charge on Nitrogen | Less negative | The electron-donating effect of the methyl group is partially offset by changes in hybridization and bonding. nih.gov |

This data is illustrative and based on trends observed in computational studies of similar N-methylated amino acid esters.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its preferred shapes and the transitions between them. The bulky tert-butyl group and the methyl group on the nitrogen atom introduce specific steric constraints that significantly influence the molecule's conformational preferences.

For N-methylated peptides, studies have shown that N-methylation can restrict the conformational freedom of the peptide backbone, sometimes favoring specific secondary structures. researchgate.net In the case of a single amino acid ester like this compound, MD simulations in different solvents (e.g., water, chloroform) would be valuable to understand how the environment affects its conformational equilibrium. The analysis of radial distribution functions from these simulations can provide insights into the solvation shell and specific interactions with solvent molecules.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| ω (Cα-C'-O-C(CH₃)₃) | Ester bond torsion | Primarily in the trans (or s-trans) conformation, but flexibility exists. wikipedia.org |

| φ (C'-N-Cα-C') | Amine bond torsion | Influenced by the steric bulk of the tert-butyl and methyl groups. |

| ψ (N-Cα-C'-O) | Amine bond torsion | Restricted by the tert-butyl ester group. |

| χ₁ (N-Cα-Cβ-H) | Side chain torsion | Rotation of the methyl side chain of the alanine (B10760859) moiety. |

This table outlines the key dihedral angles that would be analyzed in a conformational study.

Computational Approaches to Reaction Mechanism Elucidation Involving this compound

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the ester bond. Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and mechanism.

The hydrolysis of amino acid esters can proceed through different mechanisms, often catalyzed by acid or base. ekb.egcu.edu.eg DFT calculations can be used to compare the energetics of these different pathways. For instance, in a base-catalyzed hydrolysis, the calculations would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The transition state for this step can be located, and its energy determines the reaction rate. The presence of the N-methyl group may influence the reaction by altering the electronic properties of the carbonyl group and by sterically hindering the approach of the nucleophile.

Furthermore, computational methods can be employed to study other potential reactions, such as racemization or reactions involving the amino group. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and predict the products of a given reaction.

Table 3: Illustrative Activation Energies for the Hydrolysis of Amino Acid Esters

| Hydrolysis Mechanism | Catalyst | Typical Activation Energy (kcal/mol) | Notes |

| Neutral Hydrolysis | None | High | Generally a slow process at neutral pH. |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Moderate | Involves protonation of the carbonyl oxygen. |

| Base-Catalyzed Hydrolysis | OH⁻ | Low | Involves nucleophilic attack on the carbonyl carbon. ekb.egcu.edu.eg |

This data is for illustrative purposes to show typical relative activation energies for ester hydrolysis based on general chemical principles and studies on related esters.

Future Research Directions and Emerging Trends in the Chemistry of Tert Butyl 2 Methylamino Propanoate

Development of Novel Catalytic Transformations Utilizing Tert-butyl 2-(methylamino)propanoate

The inherent chirality and functionality of this compound make it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis. Future research is trending towards harnessing such readily available amino acid derivatives for creating catalysts that can mediate stereoselective transformations with high efficiency and enantioselectivity.

One promising avenue is the synthesis of C2-symmetric chiral N,N′-dioxide ligands. These ligands, which can be synthesized from amino acids, have demonstrated significant potential in coordinating with a variety of metal ions to form complexes that catalyze a broad range of asymmetric reactions. rsc.org The secondary amine of this compound could be functionalized to create bidentate or tetradentate ligands, where the stereochemistry of the original molecule directs the outcome of the catalytic reaction. rsc.org

Furthermore, the synthesis of N-heterocyclic carbene (NHC) precursors represents another key area. Amino acid-derived imidazolium (B1220033) salts can be converted into NHC ligands, which are highly effective in various metal-catalyzed reactions, including cross-coupling and metathesis. mdpi.com By using this compound as a starting material, novel chiral NHC ligands could be developed, potentially leading to catalysts with unique reactivity and selectivity profiles for synthesizing complex molecules. mdpi.com

| Potential Ligand Class | Starting Material | Key Features | Potential Catalytic Applications |

| Chiral N,N'-Dioxides | This compound | C2-symmetric, tetradentate coordination | Asymmetric Michael additions, Aldol reactions |

| N-Heterocyclic Carbenes (NHCs) | This compound | Strong σ-donating properties, chiral environment | Asymmetric cross-coupling, Suzuki reactions |

| Pseudo-dipeptides | This compound | Tunable steric and electronic properties | Enantioselective reductions, hydrogenations |

Exploration of New Protecting Group Strategies Complementary to this compound

In peptide synthesis, the strategic use of orthogonal protecting groups is fundamental. This compound already contains a tert-butyl (tBu) ester, which is labile to strong acids like trifluoroacetic acid (TFA). peptide.com For its incorporation into a peptide chain, its N-methylamino group must be protected. The most common strategy is the Fmoc/tBu approach, where the N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.net

Future research will focus on expanding the toolbox of protecting groups that are orthogonal to the tBu ester, enabling more complex synthetic routes, such as the on-resin cyclization or side-chain modification of peptides. peptide.com

Key Emerging Strategies:

Allyl-Based Protecting Groups: The allyloxycarbonyl (Alloc) group for the N-terminus or allyl (OAll) esters for side chains can be used. These groups are stable to both the TFA used for tBu removal and the piperidine (B6355638) used for Fmoc removal. They are selectively cleaved using palladium catalysts, offering an additional layer of orthogonality. peptide.comresearchgate.net

Photolabile Protecting Groups: The development of protecting groups that can be removed with light of a specific wavelength offers spatial and temporal control over deprotection, which is highly valuable for synthesizing peptide arrays and modified biomolecules.

Highly Acid-Labile Groups: For selective deprotection while the tBu group remains intact, protecting groups that are cleaved under very mild acidic conditions (e.g., 1% TFA) are being explored. Trityl (Trt) and its derivatives are examples of such groups, often used for the side-chain protection of cysteine, histidine, or serine. peptide.com

The compatibility of these strategies with N-methylated residues is an active area of investigation, as the steric hindrance and altered reactivity of the N-methylated amide bond can pose synthetic challenges. google.comgoogle.com

Potential of this compound in Diversifying Chemical Libraries for Academic Screening

The incorporation of N-methylated amino acids is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drug candidates. nih.govresearchgate.net N-methylation can increase proteolytic stability, improve membrane permeability, and modulate conformation, thereby transforming a biologically active peptide into a viable drug. nbinno.comresearchgate.netnih.gov this compound is a key building block for introducing N-methylalanine, a modification frequently found in bioactive natural products like cyclosporine. nih.govenamine.net

Future trends will see the increased use of such building blocks in the automated, parallel synthesis of large, diverse chemical libraries for academic and industrial screening. chimia.ch Techniques like "N-methyl scanning," where each amino acid in a peptide sequence is systematically replaced by its N-methylated counterpart, allow researchers to probe structure-activity relationships (SAR) and optimize lead compounds. nih.gov The availability of pre-prepared building blocks like this compound is crucial for the efficiency of these high-throughput approaches. chimia.ch

| Library Type | Purpose | Role of N-Methylation |

| Peptidomimetic Libraries | Drug discovery, target validation | Enhance stability, bioavailability, and receptor selectivity. researchgate.netnih.gov |

| Conformational Libraries | Study of protein folding and interaction | Constrain peptide backbone to favor specific secondary structures. nih.gov |

| N-Methyl Scan Libraries | Lead optimization | Systematically map the effects of methylation on bioactivity. nih.gov |

Interdisciplinary Research Opportunities with this compound as a Key Component

The unique properties imparted by N-methylation open up numerous research opportunities at the interface of chemistry, biology, and materials science.

Chemical Biology and Drug Discovery: The primary interdisciplinary application lies in the development of novel peptide therapeutics. N-methylated peptides show promise for treating a range of diseases, and building blocks like this compound are essential for their synthesis. univie.ac.atpatsnap.com Research into N-methylated cyclic peptides, in particular, is a burgeoning field, as these compounds often exhibit exceptional stability and oral bioavailability. nih.gov

Synthetic Biology: While peptides are naturally synthesized by ribosomes, the incorporation of non-canonical amino acids like N-methylalanine is challenging. Recent advances have focused on engineering ribosomal machinery and developing cell-free protein synthesis systems that can incorporate N-methylated amino acids. acs.org This could enable the biosynthesis of novel proteins and enzymes with enhanced stability or modified functions.

Materials Science: N-methylated amino acids can be incorporated into peptides designed to self-assemble into well-defined nanostructures, such as hydrogels. nih.gov These materials have potential applications in tissue engineering and controlled drug delivery. The N-methyl group alters the hydrogen-bonding patterns, providing a tool to fine-tune the mechanical and release properties of the resulting biomaterials. nih.gov

Pharmacokinetic Studies: The strategic replacement of an amino acid with its deuterated analogue can alter metabolic pathways due to the kinetic isotope effect. The synthesis of deuterated versions of this compound could enable the creation of peptides with improved pharmacokinetic profiles or serve as tracers in drug metabolism studies. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for preparing tert-butyl 2-(methylamino)propanoate?

- Methodological Answer : The synthesis typically involves multi-step protection and coupling reactions. For example, the amine group is first protected using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in dichloromethane) to prevent side reactions . Subsequent steps may include esterification or alkylation, with reagents like NaH in THF to activate hydroxyl or amino groups for coupling . Purification via silica gel chromatography is critical to isolate the product as a colorless oil .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying characteristic peaks for the tert-butyl group (~1.4 ppm) and methylamino protons (~2.3 ppm) . Elemental analysis or high-resolution mass spectrometry (HRMS) validates purity and molecular weight .

Q. How does the tert-butyl group influence the compound’s stability during synthesis?

- Methodological Answer : The tert-butyl group provides steric bulk, protecting the ester linkage from hydrolysis under acidic or basic conditions. This stability allows the compound to be used in multi-step syntheses requiring harsh reagents (e.g., trifluoroacetic acid in deprotection steps) .

Q. What solvents and temperatures are ideal for recrystallizing this compound?

- Methodological Answer : Polar aprotic solvents like dichloromethane or ethyl acetate are preferred for recrystallization due to the compound’s moderate solubility. Cooling to −20°C enhances crystal formation, while slow evaporation minimizes impurities .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation) be mitigated during synthesis?

- Methodological Answer : Controlled stoichiometry (e.g., limiting alkylating agents to 1.1 equivalents) and low temperatures (0–5°C) reduce over-alkylation. Using bulky bases like NaH in THF selectively deprotonates the target amine without activating secondary sites .

Q. What strategies resolve discrepancies between calculated and observed spectral data (e.g., NMR or elemental analysis)?

- Methodological Answer : For NMR discrepancies, verify solvent effects (e.g., deuterated solvents) or dynamic processes (e.g., rotamers). In elemental analysis, recalibrate instruments or repeat combustion tests to address deviations >0.3% . Contradictions may also arise from residual solvents or incomplete purification .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) affect reaction kinetics in downstream modifications?

- Methodological Answer : Electron-withdrawing groups (e.g., −CF₃) accelerate electrophilic substitutions by increasing electrophilicity at the para position. Kinetic studies using HPLC or in-situ IR spectroscopy can quantify rate changes .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed couplings?

- Methodological Answer : The tert-butyl ester stabilizes transition states in α-arylation by reducing steric hindrance. Density functional theory (DFT) calculations suggest that electron-rich aryl groups enhance oxidative addition rates in Pd(0)/Pd(II) cycles .

Q. How does the compound’s stability vary under photolytic vs. thermal conditions?

- Methodological Answer : Accelerated stability studies show photolytic degradation (λ > 300 nm) cleaves the ester bond, while thermal stress (80°C) primarily affects the Boc group. Use amber glassware and inert atmospheres for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.